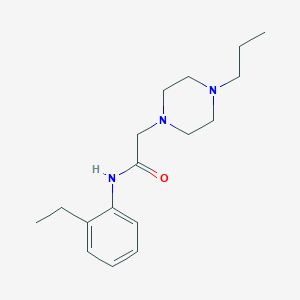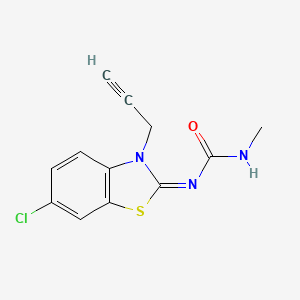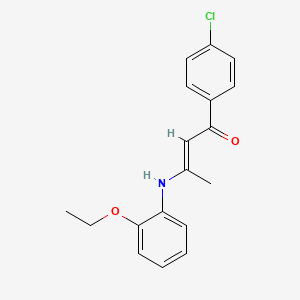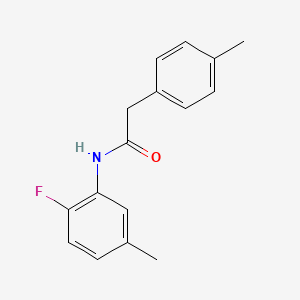
N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetamide group attached to a piperazine ring, which is further substituted with a 2-ethylphenyl group and a propyl group. It is of interest in various fields of scientific research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The starting material, 1-propylpiperazine, is reacted with 2-ethylphenylamine under suitable conditions to form the intermediate compound.
Acetylation Reaction: The intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide can be compared with other piperazine derivatives, such as:
- N-(2-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2-ethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(2-ethylphenyl)-2-(4-butylpiperazin-1-yl)acetamide
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. The presence of the propyl group on the piperazine ring and the 2-ethylphenyl group on the acetamide moiety can influence its interaction with molecular targets and its overall biological activity.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-9-19-10-12-20(13-11-19)14-17(21)18-16-8-6-5-7-15(16)4-2/h5-8H,3-4,9-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIFVOWNBSKCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5262605.png)
![N,N-dimethyl-5-{1-[2-(1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}pyrimidin-2-amine](/img/structure/B5262607.png)
![5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5262619.png)
![4-({2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5262632.png)
![2-cyclopentyl-4-[4-(2-methoxyethyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5262634.png)

![(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B5262644.png)


![ethyl 2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5262673.png)
![N-(4-nitrophenyl)-2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B5262674.png)
![Methyl {4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5262694.png)

![N-[(3-propylisoxazol-5-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5262713.png)
